Computed Lipophilicity (XLogP3-AA) Compared with 4-Methylphenyl Sulfonylamino Acetamide Analog
The target compound exhibits a computed XLogP3-AA value of 3.6, reflecting the lipophilic contribution of the (E)-2-phenylethenyl sulfonamide substituent. When compared with the 4-methylphenyl sulfonylamino analog (N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide, C18H22N2O3S, MW 346.4 g/mol)—which lacks the extended conjugated alkenyl linker—the target compound shows a calculated ΔXLogP increase of approximately +0.9 log units (estimated using the PubChem XLogP3 algorithm; the 4-methylphenyl congener XLogP is approximated at 2.7 based on fragment-based calculation). This increased lipophilicity can influence passive membrane permeability, plasma protein binding, and metabolic clearance, though direct experimental PK data comparing these two compounds are not publicly available [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide: XLogP3-AA ≈ 2.7 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.9 (target more lipophilic) |
| Conditions | Computed via PubChem XLogP3 algorithm; no experimental logP or logD data reported. |
Why This Matters
Higher lipophilicity alters permeability and protein binding profiles, which may translate to distinct in vivo distribution or clearance; selection between these two compounds for a biological screen should account for the potential >3-fold difference in predicted octanol-water partitioning.
- [1] PubChem Compound Summary CID 30268521. Computed molecular properties. National Center for Biotechnology Information (2025). View Source
